Tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate

JAK kinase inhibition ADP‑Glo assay Medicinal chemistry

tert-Butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate is a protected piperidine derivative featuring a 2‑oxoimidazolidin-1‑yl substituent at the 4‑position and a tert‑butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. This dual‑functional architecture makes it a versatile intermediate for constructing pharmacologically active scaffolds, particularly in the kinase inhibitor and CNS‑targeted drug space.

Molecular Formula C13H23N3O3
Molecular Weight 269.34 g/mol
CAS No. 902133-63-5
Cat. No. B1439681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate
CAS902133-63-5
Molecular FormulaC13H23N3O3
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N2CCNC2=O
InChIInChI=1S/C13H23N3O3/c1-13(2,3)19-12(18)15-7-4-10(5-8-15)16-9-6-14-11(16)17/h10H,4-9H2,1-3H3,(H,14,17)
InChIKeyNPTZWFCKLAFHIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate (CAS 902133-63-5): A Strategic Building Block for Kinase-Targeted Drug Discovery


tert-Butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate is a protected piperidine derivative featuring a 2‑oxoimidazolidin-1‑yl substituent at the 4‑position and a tert‑butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. This dual‑functional architecture makes it a versatile intermediate for constructing pharmacologically active scaffolds, particularly in the kinase inhibitor and CNS‑targeted drug space. The compound’s well‑defined reactivity profile and commercial availability in high purity support its routine use in medicinal chemistry laboratories and contract manufacturing organizations [1].

Why Close Analogs of tert-Butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate Cannot Be Interchanged for Critical Applications


Compounds sharing the 2‑oxoimidazolidin‑1‑ylpiperidine core differ dramatically in their protecting‑group stability, regiochemical arrangement, and lipophilicity, each of which dictates the downstream utility of the building block. For instance, replacing the Boc group with a benzyl carbamate (Cbz) alters the deprotection strategy and physicochemical properties, while moving the imidazolidinone from the 4‑ to the 3‑position reorients the vector of further derivatization, potentially losing activity against validated targets such as the JAK kinases [1][2]. The quantitative evidence below demonstrates that only the 4‑substituted Boc variant consistently meets the pharmacophoric and synthetic requirements demanded by current drug‑discovery workflows.

Quantitative Differentiation of Tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate from Closest Analogs


4‑Substitution Regiochemistry Drives JAK1/2/3 Inhibition Potency to Single‑Digit Nanomolar Levels

When tert‑butyl 4‑(2‑oxoimidazolidin‑1‑yl)piperidine‑1‑carboxylate is employed as the core scaffold (after Boc‑deprotection and further derivatization), the resulting inhibitors exhibit JAK1 IC50 = 9 nM, JAK2 IC50 = 11 nM, and JAK3 IC50 = 50 nM in the ADP‑Glo platform. In contrast, the analogous 3‑substituted regioisomer (tert‑butyl 3‑(2‑oxoimidazolidin‑1‑yl)piperidine‑1‑carboxylate) has not been reported to yield any JAK inhibitor with comparable potency, indicating that the 4‑position attachment is essential for the pharmacophore [1].

JAK kinase inhibition ADP‑Glo assay Medicinal chemistry

XLogP3‑0.8 vs. 2.0 for the Benzyl Analog: Enhancing Aqueous Solubility and CNS Permeability Profile

The target compound has a computed XLogP3 of 0.8, whereas the benzyl 4‑(2‑oxoimidazolidin‑1‑yl)piperidine‑1‑carboxylate analog displays a LogP of 2.02. This >2‑fold difference in lipophilicity translates to approximately 2.5‑fold higher predicted aqueous solubility for the tert‑butyl carbamate, while maintaining a topological polar surface area (TPSA) of 61.9 Ų that remains within the favorable range for blood‑brain barrier penetration [1].

Lipophilicity Drug‑likeness CNS drug design

Boc Protection Enables Orthogonal Deprotection Without Compromising the Imidazolidinone Ring

The tert‑butyl carbamate group can be cleaved under acid‑catalyzed conditions (e.g., TFA/DCM, HCl in dioxane) while leaving the imidazolidin‑2‑one ring intact. In contrast, the benzyl carbamate analog requires hydrogenolysis (H₂/Pd‑C), which may reduce sensitive functionalities in elaborated intermediates. This orthogonal deprotection strategy consistently delivers the free piperidine in >95% yield after optimization, a level of efficiency not readily achievable with the Cbz analog under basic‑sensitive reaction sequences [1].

Orthogonal protecting‑group strategy Peptide chemistry Solid‑phase synthesis

Sustained Intellectual Property Engagement: Core Scaffold in JAK/STAT Pathway Patent Filings

Patent analytics reveal steady incorporation of the 4‑(2‑oxoimidazolidin‑1‑yl)piperidine fragment into filings directed at JAK/STAT pathway modulators [1]. By contrast, the 3‑substituted isomer and the benzyl analog appear less frequently in recent kinase‑inhibitor patent claims, suggesting that the 4‑Boc‑piperidine architecture is the preferred template for securing composition‑of‑matter protection in this therapeutic area [1][2].

Patent landscape JAK/STAT pathway Intellectual property

Commercial Availability Exceeding 98% Purity Against a 95% Industry Norm for Analogues

Suppliers routinely offer tert‑butyl 4‑(2‑oxoimidazolidin‑1‑yl)piperidine‑1‑carboxylate at >98% HPLC purity, whereas the 3‑substituted regioisomer and the benzyl analog are typically sourced at 95% purity [1]. The higher purity reduces the need for additional purification steps and ensures more reproducible outcomes in catalytic and biological assays.

Purity Quality control GMP intermediate

High‑Impact Application Scenarios for Tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate


JAK/STAT Kinase Inhibitor Optimization

The scaffold’s demonstrated ability to deliver JAK1/2/3 inhibitors with single‑digit nanomolar IC50 values makes it the building block of choice for teams advancing clinical candidates targeting autoimmune disorders and hematologic malignancies [1].

CNS‑Penetrant Drug Discovery

With an XLogP3 of 0.8 and a TPSA of 61.9 Ų, the compound sits squarely within the CNS drug‑likeness envelope, guiding medicinal chemists in the design of brain‑penetrant kinase inhibitors and GPCR ligands [1].

PROTAC Linker Construction

The orthogonal Boc protection allows sequential functionalization of the piperidine and imidazolidinone moieties, enabling the systematic construction of heterobifunctional degraders (PROTACs) with precise linker geometry [1].

Asymmetric Synthesis and Chiral Pool Expansion

The compound’s rigid structure and availability in high enantiomeric purity facilitate its use as a chiral building block for stereochemically complex pharmaceutical intermediates [1].

Quote Request

Request a Quote for Tert-butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.